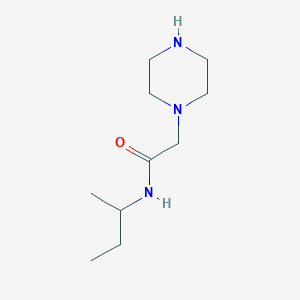

N-(butan-2-yl)-2-(piperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-butan-2-yl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-3-9(2)12-10(14)8-13-6-4-11-5-7-13/h9,11H,3-8H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYYAPDSZMMRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00534916 | |

| Record name | N-(Butan-2-yl)-2-(piperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89433-48-7 | |

| Record name | N-(1-Methylpropyl)-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89433-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Butan-2-yl)-2-(piperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-(piperazin-1-yl)acetamide typically involves the reaction of butan-2-amine with 2-chloroacetamide in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and a temperature range of 50-70°C. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbon atom of the chloroacetamide, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-(piperazin-1-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in dry ether at 0-5°C.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide at 50-70°C.

Major Products Formed

Oxidation: Formation of N-(butan-2-yl)-2-(piperazin-1-yl)acetate.

Reduction: Formation of N-(butan-2-yl)-2-(piperazin-1-yl)ethanol.

Substitution: Formation of N-(butan-2-yl)-2-(piperazin-1-yl)alkylamide.

Scientific Research Applications

Chemical Structure and Synthesis

N-(butan-2-yl)-2-(piperazin-1-yl)acetamide has the molecular formula C₁₀H₂₁N₃O. Its structure includes a piperazine ring, which is commonly found in many pharmaceutical agents, and an acetamide group. The butan-2-yl substituent enhances its unique properties and biological activity.

The synthesis of this compound can be achieved through several methods, including:This reaction highlights the importance of the piperazine moiety in facilitating interactions with biological targets.

Biological Activities

The compound exhibits notable biological activities due to its structural features. Compounds containing piperazine rings are often investigated for their pharmacological properties, including:

- Neurotransmitter Receptor Interactions : Preliminary studies indicate that this compound may interact with serotonin and dopamine receptors, which are crucial in mood regulation and psychotropic effects.

- Anticancer Potential : Research has shown that derivatives of piperazine-linked compounds exhibit cytotoxic activity against various cancer cell lines. For instance, modifications of similar piperazine compounds have demonstrated effectiveness against tongue cancer cells .

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

Psychopharmacology

Research suggests that this compound may serve as a potential treatment for mood disorders by modulating serotonin and dopamine pathways. Its ability to act as a selective antagonist or partial agonist at dopamine receptors indicates its utility in treating conditions such as depression and anxiety .

Anticancer Agents

Studies involving similar piperazine derivatives have indicated their potential as anticancer agents. For example, compounds structurally related to this compound have been shown to possess moderate activity against breast and lung cancer cells .

Table 1: Binding Affinities of Piperazine Derivatives

| Compound Name | Target Receptor | K_i (nM) | Activity |

|---|---|---|---|

| This compound | D2 Dopamine | TBD | TBD |

| N-(4-(4-methoxyphenyl)thiazole-2-yl)-2-(piperazine-1-yl)acetamide | Breast Cancer Cells | Moderate | Active |

| N-(substituted thiazole)-2-(piperazine-1-yl)acetamides | Tongue Cancer Cells | Moderate | Active |

Note: TBD indicates values yet to be determined from ongoing research.

Case Study 1: Neuropharmacological Effects

In a study examining the effects of various piperazine derivatives on neurotransmitter systems, this compound was shown to selectively inhibit dopamine D3 receptors while having minimal effects on D4 receptors. This selectivity suggests its potential utility in treating drug addiction and other dopaminergic disorders .

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxicity of this compound derivatives against different cancer cell lines. Results indicated that certain modifications yielded compounds with enhanced activity against breast and lung cancer cells, highlighting the need for further exploration into structure–activity relationships .

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in antimicrobial research, the compound may inhibit the activity of bacterial enzymes, thereby preventing bacterial growth.

Comparison with Similar Compounds

Similar Compounds

- N-(butan-2-yl)-2-(piperazin-1-yl)ethanol

- N-(butan-2-yl)-2-(piperazin-1-yl)acetate

- N-(butan-2-yl)-2-(piperazin-1-yl)alkylamide

Uniqueness

N-(butan-2-yl)-2-(piperazin-1-yl)acetamide stands out due to its unique combination of a piperazine ring and an acetamide group. This structural arrangement imparts specific chemical and biological properties that make it valuable for various applications. Compared to its analogs, this compound may exhibit enhanced stability, solubility, or bioactivity, making it a preferred choice in certain research contexts.

Biological Activity

N-(butan-2-yl)-2-(piperazin-1-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine moiety, which is known for its pharmacological significance. The molecular formula is , and it exhibits properties that may contribute to its biological activity, particularly in antimicrobial applications .

Antimicrobial Activity

The antimicrobial activity of this compound has been investigated in various studies. The compound shows promising efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cellular functions. For instance, studies have indicated that compounds with similar structures may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . This inhibition leads to bactericidal effects, as demonstrated by minimum inhibitory concentration (MIC) assays.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar piperazine derivatives, providing insights into the potential applications of this compound:

-

Antimicrobial Efficacy :

- A study reported the synthesis and evaluation of various piperazine derivatives, including those with similar structural features to this compound. The results showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 10 μg/mL depending on the specific derivative tested .

- Synthesis Techniques :

- Comparative Studies :

Data Table: Biological Activity Overview

| Compound | Target Bacteria | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | 5 | Inhibition of DNA gyrase |

| Similar Piperazine Derivative 1 | Escherichia coli | 10 | Cell membrane disruption |

| Similar Piperazine Derivative 2 | Pseudomonas aeruginosa | 15 | Inhibition of protein synthesis |

Q & A

Basic: What are the optimized synthetic routes for N-(butan-2-yl)-2-(piperazin-1-yl)acetamide, and how can reaction efficiency be validated?

Answer:

The synthesis typically involves condensation reactions between piperazine derivatives and substituted acetamide precursors. A common approach is the nucleophilic substitution of 2-chloroacetamide with piperazine, followed by N-alkylation using 2-bromobutane. Reaction efficiency can be validated using:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of characteristic peaks (e.g., piperazine NH protons at δ 1.5–2.5 ppm and acetamide carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : To verify molecular weight consistency (e.g., m/z 227.3 for C₁₀H₂₁N₃O⁺) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) .

Advanced: How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

Answer:

DFT calculations (e.g., using B3LYP/6-31G* basis sets) can model:

- Electron Density Distribution : To identify reactive sites (e.g., piperazine nitrogen lone pairs) for electrophilic/nucleophilic interactions .

- Frontier Molecular Orbitals (HOMO-LUMO) : To predict charge transfer behavior and redox potential, critical for understanding pharmacological activity .

- Solvent Effects : Polarizable continuum models (PCM) simulate solvation energy, aiding in solubility predictions for biological assays .

Basic: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Confirms substituent positions (e.g., piperazine ring protons at δ 2.5–3.5 ppm and butan-2-yl methyl groups at δ 0.9–1.2 ppm) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and N-H bending at ~1550 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., exact mass of 227.1634 for C₁₀H₂₁N₃O) .

Advanced: In crystallographic studies of this compound, how do SHELX programs address anisotropic displacement parameters?

Answer:

SHELXL refines anisotropic displacement parameters (ADPs) using:

- Full-Matrix Least-Squares Minimization : Adjusts atomic displacement ellipsoids to model thermal motion, improving accuracy for non-hydrogen atoms .

- Constraints for Hydrogen Atoms : Applies riding models or isotropic approximations to reduce computational complexity .

- Validation Tools : WinGX/ORTEP visualizes ADPs to detect overfitting or disorder in crystal lattices .

Basic: What are the recommended protocols for handling and storing this compound to ensure stability?

Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid dermal exposure .

- Stability Monitoring : Periodic HPLC analysis detects degradation products (e.g., hydrolyzed piperazine or acetamide fragments) .

Advanced: How can molecular docking studies elucidate the interaction between this compound and biological targets like Aurora kinases?

Answer:

- Target Preparation : Retrieve kinase structures (e.g., Aurora-A, PDB ID: 1MQ4) and remove water/ligands .

- Ligand Parameterization : Assign partial charges (AM1-BCC) and torsional flexibility to the acetamide backbone .

- Docking Software (AutoDock Vina) : Simulate binding poses, focusing on hydrogen bonds between piperazine nitrogens and kinase catalytic residues (e.g., Lys162) .

- MM/GBSA Analysis : Quantifies binding free energy to prioritize lead compounds .

Basic: What in vitro assays are suitable for preliminary evaluation of the antimicrobial activity of this compound derivatives?

Answer:

- Broth Microdilution (CLSI Guidelines) : Determines minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Disk Diffusion Assays : Measures zone of inhibition to screen broad-spectrum activity .

- Fungal Susceptibility Testing : Uses C. albicans or A. flavus cultures on Sabouraud dextrose agar .

Advanced: What strategies resolve discrepancies in biological activity data across different studies of piperazinyl acetamide derivatives?

Answer:

- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalization) to identify outliers .

- Experimental Replication : Control variables (e.g., solvent polarity, cell line passage number) to isolate compound-specific effects .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity trends to validate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.